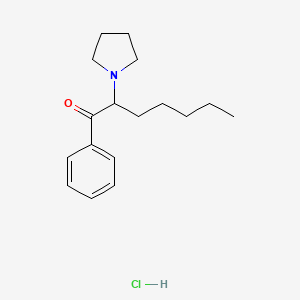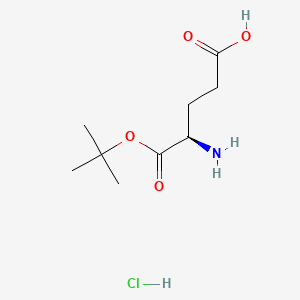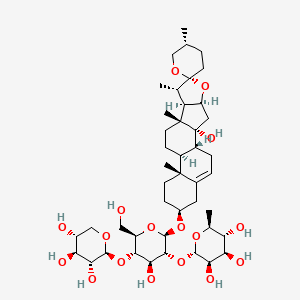![molecular formula C38H34O16 B591350 [3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate CAS No. 875313-64-7](/img/structure/B591350.png)
[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate is a highly potent natural antioxidant and antidiabetic polyphenolThis compound has garnered significant interest due to its various pharmacological activities, including its role as a sodium channel agonist and its potential therapeutic applications in conditions such as atherosclerosis and restenosis .
Mechanism of Action
Target of Action
Dimethyl lithospermate B (DLB), also known as FT-0775877, is a selective Na+ channel agonist . The Na+ channel is a protein that allows sodium ions to flow down their electrochemical gradient across the cell membrane, playing a crucial role in the initiation and propagation of action potentials in neurons and muscle cells .
Mode of Action
DLB interacts with the Na+ channels and slows the inactivation of the sodium current (I Na), leading to an increased inward current during the early phases of the action potential (AP) . This interaction prolongs the duration of the action potential, allowing for a longer period of depolarization .
Biochemical Pathways
The primary biochemical pathway affected by DLB is the sodium ion transport pathway . By slowing the inactivation of the sodium current, DLB affects the action potential’s early inward current, which is a key component of the sodium ion transport pathway .
Pharmacokinetics
The compound’s ability to interact with na+ channels suggests that it can cross cell membranes and reach its target sites effectively .
Result of Action
The primary result of DLB’s action is the prolongation of the action potential in cells, due to the slowed inactivation of the sodium current . This can have various effects depending on the cell type. For instance, in cardiac cells, this can lead to a longer period of contraction .
Action Environment
The action of DLB can be influenced by various environmental factors, such as the presence of other ions, the cell’s membrane potential, and the pH of the environment .
Biochemical Analysis
Biochemical Properties
Dimethyl lithospermate B plays a significant role in biochemical reactions by slowing the inactivation of the sodium current (I Na), leading to an increase in the inward current during the early phases of the action potential .
Cellular Effects
Its ability to modulate sodium currents suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Dimethyl lithospermate B involves its interaction with Na+ channels. By slowing the inactivation of sodium current, it increases the inward current during the early phases of the action potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl lithospermate B involves the esterification of lithospermic acid B. One effective method for isolating magnesium lithospermate B from Salvia miltiorrhiza has been reported, which can then be converted to dimethyl lithospermate B through methylation reactions . The reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of dimethyl lithospermate B is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. The process generally involves the extraction of lithospermic acid B from Salvia miltiorrhiza, followed by chemical modification to produce dimethyl lithospermate B .
Chemical Reactions Analysis
Types of Reactions: [3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Lithospermic acid B: The parent compound from which dimethyl lithospermate B is derived.
Magnesium lithospermate B: A related compound with similar antioxidant properties.
Zinc lithospermate B: Another derivative with potential therapeutic applications in metabolic syndrome.
Uniqueness: [3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to its dual role as a sodium channel agonist and a potent antioxidant. This combination of properties makes it particularly valuable in both research and therapeutic contexts. Its ability to modulate sodium channels distinguishes it from other similar compounds, which may not have the same electrophysiological effects .
Properties
IUPAC Name |
[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLGBJCEGEBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Dimethyl lithospermate B interact with its target and what are the downstream effects?
A1: [] Dimethyl lithospermate B (DLB) acts as a novel Na+ channel agonist, effectively slowing down the inactivation of the Na+ current. This interaction leads to an increase in action potential duration within isolated rat ventricular myocytes. This mechanism suggests potential antiarrhythmic properties, particularly in conditions like Brugada syndrome where irregular Na+ channel function plays a role.
Q2: What is known about the structural characterization of Dimethyl lithospermate B?
A2: While the provided research excerpts do not delve into the detailed spectroscopic data of DLB, they consistently highlight its isolation from various plant sources. [] One study describes the synthesis of a dual-labeled probe of Dimethyl lithospermate B, indicating modifications for photochemical and fluorescent properties. This implies a deeper understanding of its structure to enable such derivatizations.
Q3: What are the sources of Dimethyl lithospermate B and has it been found in other species besides Salvia?
A3: Dimethyl lithospermate B appears to be a common constituent in several plant species. Apart from being found in various Salvia species like Salvia miltiorrhiza [, ], Salvia yunnansis [], Salvia przewalskii [], and Salvia chinensis [], it has also been isolated from Clerodendranthus spicatus []. This suggests a potentially broader distribution in the plant kingdom and opens avenues for investigating its presence and potential roles in other species.
Q4: Has Dimethyl lithospermate B shown any promising activity against specific diseases?
A4: [] Research indicates that Dimethyl lithospermate B demonstrates the ability to suppress arrhythmogenesis associated with Brugada syndrome. This effect is attributed to its ability to restore the epicardial action potential dome, reduce epicardial and transmural dispersions of repolarization, and ultimately abolish the arrhythmogenic substrate underlying the condition.
Q5: Is there any research on the anti-inflammatory properties of Dimethyl lithospermate B?
A5: [, ] While the provided abstracts do not directly attribute anti-inflammatory activity to Dimethyl lithospermate B, research on Salvia miltiorrhiza extracts highlights the anti-inflammatory activity of caffeic acid derivatives. Since Dimethyl lithospermate B is a caffeic acid derivative found in Salvia miltiorrhiza, further investigations are warranted to explore its specific contribution to these observed anti-inflammatory effects.
Q6: Are there any established analytical methods for studying Dimethyl lithospermate B?
A6: [, , ] The provided research consistently mentions the use of various chromatographic techniques for the isolation and purification of Dimethyl lithospermate B. These include techniques like Diaion HP20, Sephadex LH-20, ODS chromatography, silica gel chromatography, and reversed-phase HPLC. Spectroscopic data analysis is also highlighted as a key method for structural identification.
Q7: What is the current understanding of the safety profile and potential toxicity of Dimethyl lithospermate B?
A7: The provided abstracts focus primarily on the isolation, identification, and preliminary investigation of Dimethyl lithospermate B's activity. Detailed toxicological studies and comprehensive safety profiling are not covered in these excerpts. Further research is necessary to establish a comprehensive safety profile for Dimethyl lithospermate B.
Q8: Has there been any research on delivering Dimethyl lithospermate B to specific targets in the body?
A8: [] One of the studies mentions the synthesis of a dual-labeled probe of Dimethyl lithospermate B with photochemical and fluorescent properties for investigating ligand-protein interactions and subcellular localization. This suggests an interest in understanding the compound's cellular targets and exploring potential targeted delivery strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)


